molecular formula C17H14N2O B12527437 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine

Cat. No.: B12527437
M. Wt: 262.30 g/mol
InChI Key: KIUBGGKSFGZXKW-UHFFFAOYSA-N
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Description

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine is an organic compound that belongs to the class of biphenyl derivatives It features a pyrimidine ring substituted with a biphenyl moiety, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 2-(4’-Hydroxy-[1,1’-biphenyl]-2-yl)pyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4’-Hydroxy-[1,1’-biphenyl]-2-yl)pyrimidine
  • 2-(4’-Methoxy-[1,1’-biphenyl]-4-yl)pyrimidine
  • 2-(4’-Methoxy-[1,1’-biphenyl]-3-yl)pyrimidine

Comparison: Compared to its analogs, 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine is unique due to the specific positioning of the methoxy group and the biphenyl moiety. This unique structure can influence its reactivity, biological activity, and physical properties. For example, the methoxy group at the 4’ position can enhance its solubility and potentially its biological activity compared to other positional isomers .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)phenyl]pyrimidine

InChI

InChI=1S/C17H14N2O/c1-20-14-9-7-13(8-10-14)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3

InChI Key

KIUBGGKSFGZXKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3

Origin of Product

United States

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